6-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole
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Overview
Description
6-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole is a fluorinated indole derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a fluorine atom at the 6th position of the indole ring and a piperazine moiety attached to the 3rd position via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the indole core, which can be achieved through Fischer indole synthesis or other established methods.
Fluorination: Introduction of the fluorine atom at the 6th position of the indole ring can be accomplished using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Piperazine Introduction: The piperazine moiety is introduced via nucleophilic substitution reactions. The indole derivative is reacted with piperazine in the presence of a suitable base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carbonyls.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace the fluorine atom with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing derivatives, while substitution reactions can produce various substituted indole derivatives.
Scientific Research Applications
6-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a fluorinated scaffold in medicinal chemistry.
Biology: Investigated for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, preventing the breakdown of neurotransmitters and thereby exerting neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-3-(1-methyl-1H-indol-3-yl)-7-(piperazin-1-yl)quinoxalin-2(1H)-one
- 3-(4-(Substituted)-piperazin-1-yl)cinnolines
- 6-Fluoro-3-(4 H-1,2,4-triazol-3-yl)quinolin-4(1 H)-ones
Uniqueness
6-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and lipophilicity, making it a valuable scaffold in drug discovery and development.
Properties
IUPAC Name |
6-fluoro-3-(piperazin-1-ylmethyl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3/c14-11-1-2-12-10(8-16-13(12)7-11)9-17-5-3-15-4-6-17/h1-2,7-8,15-16H,3-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBJAVXSBNUUSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CNC3=C2C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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